molecular formula C20H17ClN4O2 B14932751 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B14932751
M. Wt: 380.8 g/mol
InChI Key: PGAWMFPCGWWFPQ-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophilic reagents, acidic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its specific combination of the indole and phthalazinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H17ClN4O2/c21-16-6-5-14-7-9-24(18(14)11-16)10-8-22-19(26)13-25-20(27)17-4-2-1-3-15(17)12-23-25/h1-7,9,11-12H,8,10,13H2,(H,22,26)

InChI Key

PGAWMFPCGWWFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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